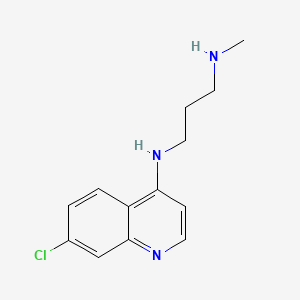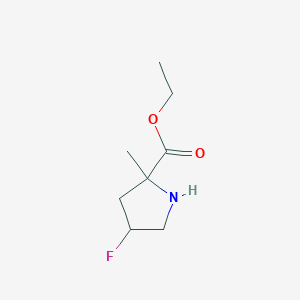![molecular formula C12H16BNO2 B2403670 [4-(1-甲基-3,6-二氢-2H-吡啶-4-基)苯基]硼酸 CAS No. 2377587-36-3](/img/structure/B2403670.png)
[4-(1-甲基-3,6-二氢-2H-吡啶-4-基)苯基]硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a 1-methyl-3,6-dihydro-2H-pyridin-4-yl group. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
科学研究应用
[4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties
作用机制
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to interact with a broad range of targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Similar compounds, such as mptp, have been shown to cause oxidative stress, which can affect a variety of biochemical pathways .
Pharmacokinetics
It’s worth noting that similar compounds, such as imidazole derivatives, are highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Similar compounds, such as mptp, have been shown to cause dopaminergic neuronal damage in the striatum and substantia nigra .
Action Environment
It’s worth noting that the solubility of similar compounds, such as imidazole derivatives, in water and other polar solvents could potentially be influenced by environmental factors such as pH and temperature.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters, aldehydes, and ammonia.
Substitution on the Phenyl Ring: The phenyl ring is then substituted with the pyridine derivative through electrophilic aromatic substitution reactions.
Introduction of the Boronic Acid Group:
Industrial Production Methods
In an industrial setting, the production of [4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing automated systems for precise control of reaction conditions.
化学反应分析
Types of Reactions
[4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like cesium carbonate are employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include biaryl compounds, phenols, and piperidine derivatives, depending on the specific reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the pyridine substitution, making it less versatile in certain applications.
Pyridineboronic Acid: Contains a pyridine ring but lacks the phenyl substitution, affecting its reactivity and applications.
[4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic Acid: Combines the features of both phenyl and pyridine boronic acids, offering unique reactivity and versatility.
Uniqueness
The unique combination of the phenyl and pyridine rings in [4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid imparts specific chemical properties that make it valuable in a wide range of applications. Its ability to participate in various chemical reactions and interact with biological targets sets it apart from other boronic acids .
属性
IUPAC Name |
[4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO2/c1-14-8-6-11(7-9-14)10-2-4-12(5-3-10)13(15)16/h2-6,15-16H,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAMJYLSYOSSAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CCN(CC2)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-((4-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2403592.png)
![1-(4-nitrobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2403594.png)

![4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B2403596.png)
![4,6-Dimethyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2403597.png)
![Methyl 3-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2403599.png)
![3-amino-7,7-dimethyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2403601.png)




